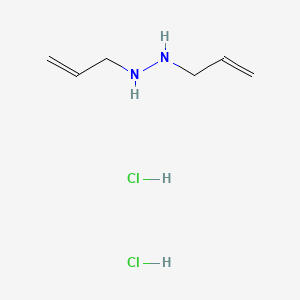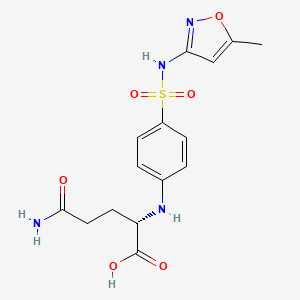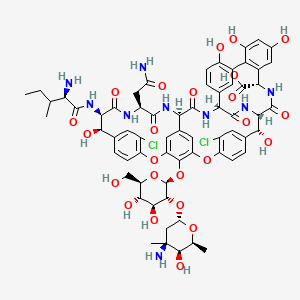
N-Desmetilvancomicina
Descripción general
Descripción
N-Demethylvancomycin, also known as N-Demethylvancomycin, is a useful research compound. Its molecular formula is C65H73Cl2N9O24 and its molecular weight is 1435.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Demethylvancomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Demethylvancomycin including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se ha descubierto que la N-Desmetilvancomicina tiene una actividad antibacteriana significativa . En un estudio, se diseñaron y sintetizaron cinco nuevos derivados de this compound sustituidos con N . Estos derivados mostraron potentes actividades antibacterianas in vitro contra Staphylococcus aureus resistente a la meticilina (MRSA), Enterococcus faecalis resistente a la gentamicina (GRE), Streptococcus pneumoniae resistente a la meticilina (MRS) y Enterococcus faecalis resistente a la vancomicina (VRE) .
Tratamiento de Bacterias Resistentes a los Medicamentos
Se encontró que uno de los derivados de this compound sustituidos con N, la N-(6-fenilheptil)desmetilvancomicina, exhibía una actividad antibacteriana más potente que la vancomicina y la desmetilvancomicina . Esto sugiere que la this compound y sus derivados podrían ser candidatos prometedores para tratar infecciones causadas por bacterias resistentes a los medicamentos .
Farmacocinética
La N-(6-fenilheptil)desmetilvancomicina exhibió un perfil farmacocinético favorable con una vida media de 5,11±0,52 h, que es más larga que la de la vancomicina (4,3±1,9 h) . Esto indica que la this compound podría potencialmente tener una duración de acción más larga, lo que podría ser beneficioso en un entorno clínico .
Producción de Antibióticos
La this compound es producida por especies del género Amycolatopsis . Se desarrollaron numerosas cepas mutantes de A. orientalis para la producción industrial de vancomicina, dando un alto rendimiento del antibiótico . Esto sugiere que la this compound también podría producirse a escala industrial .
Derivados Antibióticos
La capacidad de crear derivados N-sustituidos de this compound abre la posibilidad de desarrollar una gama de nuevos antibióticos . Estos derivados podrían potencialmente tener diferentes propiedades y actividades antibacterianas, proporcionando una rica fuente de nuevos medicamentos para tratar infecciones bacterianas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- N-Demethylvancomycin primarily targets bacterial cell walls. It inhibits cell-wall biosynthesis by preventing the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix. This matrix forms the major structural component of bacterial cell walls .
- The compound also interferes with the transpeptidation step, where it competes with the D-Ala-D-Ala substrate. This disrupts the cross-linking of peptidoglycan strands, further weakening the cell wall .
- N-Demethylvancomycin exhibits favorable pharmacokinetic properties:
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
N-Demethylvancomycin plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It interacts with the D-alanyl-D-alanine terminus of cell wall precursor units, preventing the cross-linking of peptidoglycan chains . This interaction is facilitated by the binding of N-Demethylvancomycin to the peptide terminal portion of the bacterial cell wall peptidoglycan precursor . The compound’s affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala is higher than that of vancomycin, making it a more potent antibiotic .
Cellular Effects
N-Demethylvancomycin exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This compound influences cell function by inhibiting the transpeptidase-catalyzed cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, N-Demethylvancomycin affects cell signaling pathways and gene expression by interfering with the synthesis of key cell wall components .
Molecular Mechanism
The molecular mechanism of N-Demethylvancomycin involves its binding to the D-alanyl-D-alanine terminus of cell wall precursor units . This binding inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death . The compound’s structure allows it to form hydrogen bonds with the peptide terminal portion of the bacterial cell wall, enhancing its binding affinity and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Demethylvancomycin have been observed to change over time. The compound exhibits stability under various conditions, with a degradation half-life that allows for sustained antimicrobial activity . Long-term studies have shown that N-Demethylvancomycin maintains its efficacy against bacterial infections, with minimal degradation observed over extended periods . These findings suggest that N-Demethylvancomycin is a stable and effective antibiotic for long-term use.
Dosage Effects in Animal Models
The effects of N-Demethylvancomycin vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces infection . At higher doses, toxic or adverse effects may be observed, including nephrotoxicity and ototoxicity . These threshold effects highlight the importance of careful dosage management in clinical applications to minimize potential side effects while maximizing therapeutic benefits.
Metabolic Pathways
N-Demethylvancomycin is involved in several metabolic pathways, including amino acid metabolism, central carbon metabolism, and fatty acid metabolism . The biosynthesis of its precursors involves enzymes such as tyrosine, p-hydroxyphenylglycine, and p-hydroxyphenylglyoxylic acid . These metabolic pathways contribute to the compound’s antimicrobial activity by providing the necessary building blocks for its synthesis and function .
Transport and Distribution
N-Demethylvancomycin is transported and distributed within cells and tissues through various mechanisms. It penetrates most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . The compound is primarily eliminated via the renal route, with a significant portion recovered unchanged in urine within 24 hours after administration . Factors such as tissue distribution, inoculum size, and protein-binding effects influence the overall activity of N-Demethylvancomycin .
Subcellular Localization
The subcellular localization of N-Demethylvancomycin is primarily within the bacterial cell wall, where it exerts its antimicrobial effects . The compound’s structure allows it to target specific compartments within the bacterial cell, enhancing its activity and function . Post-translational modifications and targeting signals direct N-Demethylvancomycin to the bacterial cell wall, ensuring its effective localization and action .
Propiedades
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOJVYPUSOORV-BKPBQXSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H73Cl2N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016186 | |
| Record name | N-Demethylvancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91700-98-0 | |
| Record name | Norvancomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethylvancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



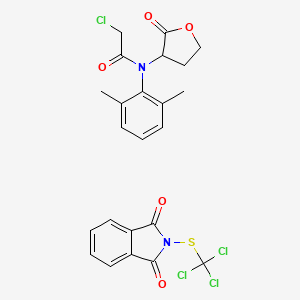
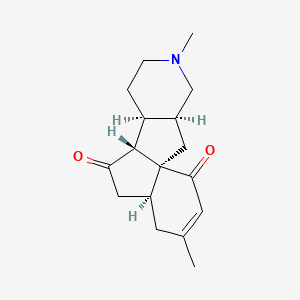
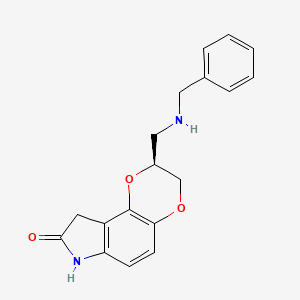


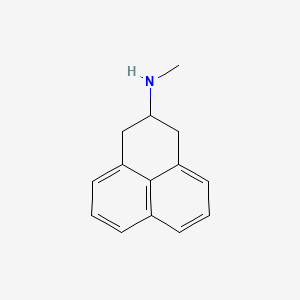
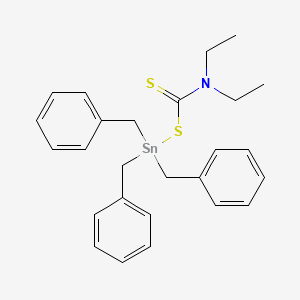
![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)


